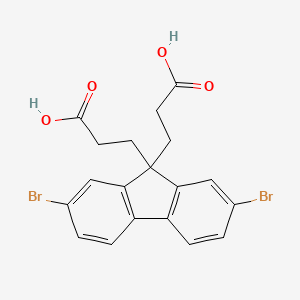

3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid

Description

Properties

IUPAC Name |

3-[2,7-dibromo-9-(2-carboxyethyl)fluoren-9-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Br2O4/c20-11-1-3-13-14-4-2-12(21)10-16(14)19(15(13)9-11,7-5-17(22)23)8-6-18(24)25/h1-4,9-10H,5-8H2,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWOEPHIZWZPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCC(=O)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid typically involves the bromination of fluorene followed by the introduction of propanoic acid groups. One common method involves the reaction of fluorene with bromine in the presence of a catalyst to yield 2,7-dibromofluorene. This intermediate is then reacted with propanoic acid derivatives under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove bromine atoms or to alter the oxidation state of the compound.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as alkyl or aryl groups .

Scientific Research Applications

Chemistry

3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid serves as a crucial building block for synthesizing more complex organic molecules and polymers. Its bromine atoms facilitate further chemical modifications, making it valuable in creating polyelectrolytes—polymers with charged repeating units used in various applications such as drug delivery systems and sensors .

Biology

In biological research, this compound can be utilized to develop fluorescent probes and imaging agents. The presence of the fluorene moiety allows for effective light emission properties, which are essential for imaging techniques in biological systems. Additionally, studies are ongoing regarding its interaction with biological targets like enzymes and receptors .

Medicine

The potential medicinal applications of this compound are under investigation. Researchers are exploring its role as a drug precursor or component in drug delivery systems. The compound's ability to modify interactions within biological systems could lead to therapeutic uses or insights into toxicological profiles .

Industry

In industrial applications, this compound's unique properties make it suitable for producing advanced materials such as organic electronics. Its rigid structure and functional groups suggest potential uses in organic light-emitting diodes (OLEDs) and organic solar cells. The ongoing research aims to confirm its optoelectronic properties and practical applications in these fields .

Case Studies

-

Polyelectrolyte Synthesis :

A study demonstrated the synthesis of polyelectrolytes from this compound. The resulting materials exhibited enhanced conductivity and stability in aqueous solutions, making them suitable for applications in sensors and drug delivery systems . -

Fluorescent Probes :

Research focused on developing fluorescent probes based on this compound showed promising results in cellular imaging. The probes displayed significant fluorescence under specific conditions, indicating their potential utility in biological imaging applications . -

Organic Electronics :

Investigations into the optoelectronic properties of materials synthesized from this compound revealed its potential use in organic solar cells. The findings highlighted an increase in efficiency when incorporated into device architectures .

Mechanism of Action

The mechanism by which 3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atoms and propanoic acid groups can participate in various chemical interactions, influencing the compound’s behavior and reactivity .

Comparison with Similar Compounds

3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) (X41)

- Structure: Replaces propanoic acid groups with tertiary amine (N,N-dimethylpropan-1-amine) functionalities.

- Properties: Exhibits comparable hole conductivity to AS37 (a benchmark hole-transport material) but fails in device applications, likely due to poor interfacial compatibility or stability . Used in polyelectrolytes like PFN (poly[9,9-bis(3'-(N,N-dimethylamino)propyl)fluorene]), which are employed in organic electronics for their solubility and charge-transport properties .

- Key Difference : The absence of ionic or acidic groups limits its utility in environments requiring strong interfacial interactions, unlike its carboxylic acid counterpart.

Diethyl 3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)dipropanoate

- Structure : Ester derivative of the target compound, with ethyl groups replacing the acidic protons.

- Properties :

- Key Difference : The ester form sacrifices ionic/covalent conjugation capabilities but offers improved solubility for solution-based processing.

Di-Tert-Butyl 3,3'-(2,7-Dibromo-9H-Fluorene-9,9-Diyl)Dipropanoate (IN2133)

- Structure: Bulky tert-butyl esters replace the propanoic acid groups.

- Properties :

- Key Difference : The tert-butyl groups prioritize synthetic convenience over immediate reactivity, making it a strategic intermediate in multi-step syntheses.

X44: Quaternary Ammonium Derivative

- Structure: Contains quaternary ammonium ions with trifluoromethanesulfonylimide (TFSI) counterions instead of propanoic acids.

- Properties :

- Key Difference : Ionic functionalities enhance charge transport and device stability, contrasting with the covalent bonding propensity of carboxylic acids.

Comparative Analysis Table

Research Findings and Mechanistic Insights

- Role of Functional Groups :

- Carboxylic Acids (-COOH) : Enable covalent conjugation (e.g., amidation with TEMPO in PFBT-T Pdots), enhancing photocatalytic activity .

- Amines (-N(CH₃)₂) : Improve solubility in polar solvents but lack ionic conductivity, limiting device integration .

- Ionic Groups (X44) : Facilitate charge transport via mobile counterions, critical for high-performance HTLs in perovskite solar cells .

- Bromine Substituents : The 2,7-dibromo configuration allows Suzuki coupling reactions, enabling the synthesis of conjugated polymers with tailored optoelectronic properties .

Biological Activity

3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

- Chemical Formula : C23H30Br2N2

- Molecular Weight : 494.31 g/mol

- CAS Number : 673474-73-2

- Appearance : Pale orange powder

- Melting Point : 74 °C - 78 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

A study evaluated the antimicrobial effects of fluorene derivatives against multidrug-resistant strains. The results indicated that certain derivatives exhibited significant activity against various bacteria and fungi. Here are some findings:

| Compound | Zone of Inhibition (mm) | Target Organism |

|---|---|---|

| 5g | 10 | Staphylococcus aureus |

| 5h | 11 | Staphylococcus aureus |

| 5j | 10 | Escherichia coli |

| 5j | 8 | Pseudomonas aeruginosa |

These results demonstrate that some fluorene derivatives can be more effective than traditional antibiotics like vancomycin and gentamicin .

Anticancer Activity

The anticancer potential of the compound was assessed using various human cancer cell lines, including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The mode of action was investigated through fluorescence-activated cell sorting (FACS) analysis and molecular docking studies targeting the dihydrofolate reductase (DHFR) enzyme.

The following table summarizes the cytotoxicity results:

| Cell Line | IC50 (µg/mL) | Comparison Drug |

|---|---|---|

| A549 | 20 | Taxol |

| MDA-MB-231 | 15 | Taxol |

These findings suggest that the compound may inhibit DHFR effectively, leading to disrupted DNA synthesis in cancer cells .

Case Studies

- Study on Fluorene Derivatives : In a study published in Applied Materials & Interfaces, researchers synthesized various fluorene-based compounds and tested their efficacy as electron transport layers in polymer solar cells. While primarily focused on photovoltaic applications, the study noted that these compounds also exhibited promising antimicrobial properties .

- Molecular Docking Studies : A molecular docking study revealed that the synthesized fluorene derivatives could bind effectively to the active sites of DHFR, indicating their potential as dual-action antimicrobial and anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid, and how are the products characterized?

- Methodological Answer : A robust synthesis involves surface-directed Ni(0)-mediated coupling polymerization. The compound is synthesized by functionalizing substrates with silane coupling agents (e.g., trichlorosilane derivatives of dibromofluorene), followed by polymerization of dibromofluorene monomers. Characterization includes atomic force microscopy (AFM) for surface topology, fluorescence spectroscopy for optoelectronic properties, and contact angle measurements to assess hydrophobicity .

Q. Which spectroscopic and microscopic techniques are employed to confirm the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- AFM : To analyze surface morphology and polymer layer thickness.

- Fluorescence Spectroscopy : To evaluate π-conjugation and electronic transitions.

- X-ray Crystallography (SHELX programs) : For resolving crystal structures, though this requires high-purity single crystals and high-resolution data .

Advanced Research Questions

Q. How does this compound perform as a hole transport layer (HTL) in perovskite solar cells compared to other materials?

- Methodological Answer : When integrated into perovskite solar cells, this compound exhibits superior hole conductivity compared to AS37 (a benchmark HTL). However, its performance depends on counterion selection (e.g., TFSI⁻ vs. Br⁻). Devices using this compound achieved a PCE of 16.2% under aging tests, outperforming AS37 (7.8% PCE). Stability assessments under continuous light soaking and elevated temperatures (>70°C) are critical for validation .

Q. Why does high conductivity in this compound not always translate to improved device efficiency?

- Methodological Answer : Contradictions arise due to interfacial incompatibility, non-radiative recombination at the HTL/perovskite interface, or chemical degradation under operational stress. For example, while X41 (a derivative) showed conductivity comparable to AS37, its devices failed due to poor energy-level alignment. Advanced characterization like impedance spectroscopy and transient photovoltage decay analysis can identify such bottlenecks .

Q. What strategies enhance the thermal stability of devices using this compound as an HTL?

- Methodological Answer : Strategies include:

- Additive Engineering : Incorporating radical scavengers (e.g., Li-TFSI) to mitigate degradation.

- Crosslinking : Covalent grafting of polymer layers via silane coupling agents improves mechanical stability.

- Counterion Optimization : Using bulky, hydrophobic counterions (e.g., TFSI⁻) reduces ion migration under heat .

Q. How does surface functionalization with silane coupling agents improve polymer grafting for this compound?

- Methodological Answer : Silane agents like 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(propane-3,1-diyl))bis(trichlorosilane) form covalent bonds with substrate surfaces (e.g., silicon or quartz). This enables "brush-like" growth of conjugated polymer layers via Ni(0)-catalyzed coupling, ensuring uniform thickness and enhanced charge transport. Surface contact angle measurements and ellipsometry validate grafting efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.